molecular formula C17H19N5O2S2 B2756026 1-(2-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide CAS No. 890602-56-9

1-(2-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2756026
CAS No.: 890602-56-9
M. Wt: 389.49
InChI Key: JKTLEMYQWRWKOD-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the thiazole ring and the methoxyphenyl group through substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis or batch processing. These methods would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. The use of automated systems and advanced analytical techniques would be integral to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

1-(2-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Industry: It can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyphenyl)-4-{4-[2-(propylsulfanyl)phenyl]-1-piperazinyl}-1-butanol hydrochloride
  • 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione
  • 1-(2-Methoxyphenyl)piperazine

Uniqueness

1-(2-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, a thiazole ring, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-methyl-N-(5-propylsulfanyl-1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-4-9-25-14-10-18-17(26-14)19-16(23)15-11(2)22(21-20-15)12-7-5-6-8-13(12)24-3/h5-8,10H,4,9H2,1-3H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTLEMYQWRWKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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